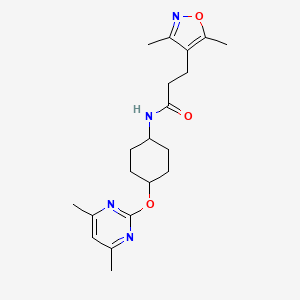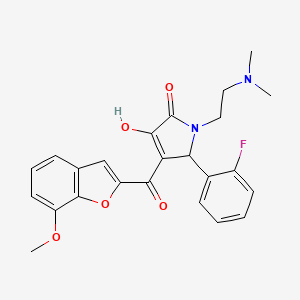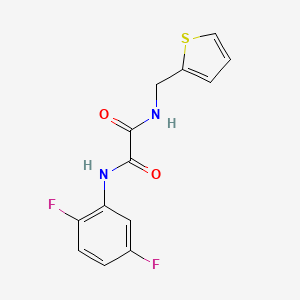
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as DPIU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DPIU is a urea derivative that has been synthesized for its potential use as a pharmacological agent in the treatment of various diseases. In
Applications De Recherche Scientifique
Reactivity and Spectroscopic Characterization
- Understanding Reactivity Through Spectroscopic Characterization and Computational Study: The reactivity of newly synthesized imidazole derivatives, including those similar to the specified compound, has been explored using spectroscopic methods and computational studies. These studies contribute to our understanding of the reactive properties of such compounds, potentially useful in the development of new materials with specific electrochemical or biological properties (Hossain et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition Performance: Research into urea derivatives, including triazinyl urea derivatives, has shown promising results in the field of corrosion inhibition for metals. These studies suggest potential industrial applications in protecting metals from corrosion, thus extending their life and reducing maintenance costs (Mistry et al., 2011).
Anticancer Activity
- Synthesis and Biological Evaluation as Anticancer Agents: Diaryl ureas, including pyridin-2-ylmethoxyphenyl derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies highlight the potential of urea derivatives in medicinal chemistry as anticancer agents, offering a foundation for further research into their use as targeted cancer therapies (Feng et al., 2020).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Evaluation: Novel imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activities. Such studies suggest the potential use of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (Rani et al., 2014). Additionally, new thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and shown to exhibit potent antioxidant activity, indicating their potential as therapeutic agents for oxidative stress-related diseases (Reddy et al., 2015).
Optical and Electrochemical Properties
- Exploration of Optical and Electrochemical Properties: The synthesis of polyaryl-substituted imidazoles bridged on enamine or urea moieties has provided insights into their optical and electrochemical properties. These findings are significant for the development of materials with specific optoelectronic characteristics, potentially useful in various technological applications (Fakhree et al., 2020).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-11-6-10-17(19(18)28-2)24-21(26)23-12-7-14-25-15-13-22-20(25)16-8-4-3-5-9-16/h3-6,8-11,13,15H,7,12,14H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZDCJUHJUXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B2864398.png)
![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2864403.png)

![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)
![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)


![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864414.png)
![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)
